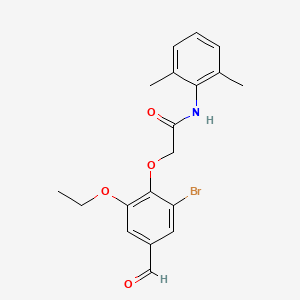
Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione
Descripción general
Descripción
Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in the pharmaceutical industry. Compounds containing the piperidine moiety are known for their diverse biological activities and are often used as building blocks in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives typically involves various intra- and intermolecular reactions. Common methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . For Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione, specific synthetic routes may involve the reaction of piperidine with 2,4,5-trimethoxybenzaldehyde under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of piperidine derivatives often employs multicomponent reactions due to their efficiency and high yield. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mecanismo De Acción
The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets and pathways. For Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione, the exact mechanism may involve binding to specific receptors or enzymes, leading to modulation of biological processes. The compound’s effects are mediated through its interaction with cellular targets, influencing pathways related to its biological activity .
Comparación Con Compuestos Similares
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive alkaloid with potential anticancer properties.
Uniqueness: Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione is unique due to its specific structural features and the presence of the trimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Propiedades
IUPAC Name |
piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-17-12-10-14(19-3)13(18-2)9-11(12)15(20)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDGFEMXSANVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=S)N2CCCCC2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-oxo-2-(4-phenoxyphenyl)ethyl]-2H-chromen-2-one](/img/structure/B3492530.png)
![3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE](/img/structure/B3492536.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3492541.png)


![2-[[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]methyl]benzonitrile](/img/structure/B3492566.png)

![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B3492591.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B3492594.png)
![N-isobutyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3492602.png)
![1-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B3492632.png)
![N-(4-bromo-3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3492636.png)
![4-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3492644.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3492648.png)
